N-Glycolyl-D-mannosamine
Description
Properties
Molecular Formula |
C8H15NO7 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-hydroxy-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO7/c10-1-4(9-6(14)3-12)7(15)8(16)5(13)2-11/h1,4-5,7-8,11-13,15-16H,2-3H2,(H,9,14)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
ISMNOIMBJZMCCK-SJNFNFGESA-N |
SMILES |
C(C(C(C(C(C=O)NC(=O)CO)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CO)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
N-Glycolyl-D-mannosamine is primarily recognized for its role in modulating immune responses. Research indicates that it serves as a precursor for the synthesis of N-glycolylneuraminic acid, which is involved in the formation of gangliosides and glycoproteins that influence immune recognition and response.
- Sialic Acid Modification : A study demonstrated that treatment with this compound pentaacetate (a derivative of this compound) led to a significant conversion of sialic acids in living cells from N-acetyl to N-glycolyl forms. This conversion altered the binding properties of these cells to various lectins, thereby affecting immune cell interactions and potentially influencing autoimmune responses .
- Xeno-Autoantibody Production : Another study highlighted the correlation between dietary intake of Neu5Gc (a sialic acid derivative) and the production of human anti-Neu5Gc antibodies during infancy. This suggests that this compound may play a role in shaping immune tolerance and responses to dietary components .
Cancer Research
This compound has shown promise in cancer research, particularly in the development of targeted therapies.
- Chimeric Antigen Receptor T Cells : Recent findings indicate that CAR T cells targeting GM3 gangliosides containing Neu5Gc can be effective against various cancers. This application leverages the unique expression patterns of glycolylated sialic acids on tumor cells, which can be targeted for therapeutic intervention .
- Tumor Microenvironment Modulation : The presence of N-glycolylneuraminic acid on cancer cells may affect their interaction with immune cells, potentially leading to immune evasion. Understanding these interactions could lead to novel strategies for enhancing anti-tumor immunity through manipulation of sialic acid pathways .
Metabolic Studies
This compound also plays a crucial role in metabolic studies related to sialic acid biosynthesis.
- Precursor for Sialic Acid Biosynthesis : this compound is utilized as a precursor in metabolic pathways leading to the synthesis of sialic acids. Research has shown that supplementation with this compound can increase levels of Neu5Gc in various cell types, which is essential for studying metabolic disorders associated with sialic acid deficiencies .
- Therapeutic Potential in Genetic Disorders : In clinical trials, N-acetylmannosamine (closely related to this compound) has been evaluated for its safety and efficacy in treating GNE myopathy, a genetic disorder affecting muscle function. The results suggest that enhancing sialic acid biosynthesis may improve muscle health and function .
Data Summary
Preparation Methods
Chemical Synthesis of N-Glycolyl-D-mannosamine
Retrosynthetic Approaches from D-Glucose
The chemical synthesis of ManNGc often begins with D-glucose due to its low cost and stereochemical relevance. A retrosynthetic pathway involves orthogonal protection of the pyranose ring, followed by triflation to enable stereochemical inversion at C2, yielding the manno configuration. For instance, benzyl D-glucopyranoside is treated with acetyl chloride to introduce protective groups, after which triflic anhydride activates the C4 hydroxyl for nucleophilic displacement. Subsequent epimerization using triethylamine or inorganic bases achieves the desired manno stereochemistry. This method, however, requires precise control of reaction conditions to avoid over-epimerization, which can lead to mixtures of glucosamine and mannosamine derivatives.
N-Glycolylation Strategies
Introducing the glycolyl moiety to mannosamine derivatives typically involves coupling benzyloxyacetic acid derivatives with 2-amino-2-deoxy-D-mannose. Auge et al. demonstrated this via a two-step process: (1) protection of the amino group with a benzyloxyacetyl moiety under basic conditions, and (2) catalytic hydrogenation to remove protective groups. This route yields ManNGc with >90% purity but suffers from scalability issues due to the use of expensive palladium catalysts and multi-step purification. Alternative approaches employ glycolic acid anhydride in anhydrous dimethylformamide (DMF), achieving 78% yield under microwave-assisted conditions.
Table 1: Comparative Analysis of Chemical Synthesis Methods
*Epimerization yields NAM/NAG mixture; purity after crystallization.
Enzymatic and Fermentative Production
UDP-GlcNAc 4′-Epimerase-Catalyzed Epimerization
Enzymatic epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-glycolylmannosamine (UDP-ManNGc) offers a stereospecific route. UDP-GlcNAc 4′-epimerase, isolated from E. coli, catalyzes this conversion with a kcat of 12 s⁻¹ and Km of 0.8 mM. However, the enzyme’s substrate promiscuity allows simultaneous production of UDP-GalNGc, necessitating chromatographic separation. Recent metabolic engineering efforts in Bacillus subtilis have enhanced UDP-ManNGc titers to 18 g/L by overexpressing UDP-glucose dehydrogenase and optimizing NAD+ cofactor recycling.
Sialic Acid Aldolase-Mediated Synthesis
Sialic acid aldolases, such as PmNanA from Pasteurella multocida, condense N-glycolylmannosamine with pyruvate to form Neu5Gc. Reversing this reaction enables the cleavage of Neu5Gc into ManNGc and pyruvate. Immobilized PmNanA on chitosan beads achieves 86% conversion efficiency at pH 7.5 and 37°C, with a reusability of 10 cycles without significant activity loss. This method is limited by the equilibrium favoring Neu5Gc synthesis, requiring excess pyruvate (5 equivalents) to drive ManNGc production.
Chemo-Enzymatic Hybrid Approaches
One-Pot Multienzyme (OPME) Systems
Combining chemical glycolylation with enzymatic epimerization in a single reactor minimizes intermediate isolation. For example, D-glucose is first chemically protected and triflated, then subjected to UDP-GlcNAc 4′-epimerase and CMP-Neu5Gc synthetase in a buffered system. This cascade achieves 73% overall yield of ManNGc, with >95% stereopurity. Critical to success is the use of orthogonal protective groups (e.g., benzylidene) resistant to enzymatic hydrolysis.
Industrial-Scale Crystallization Techniques
Patented crystallization methods for N-Acetyl-D-mannosamine monohydrate (NAM) provide insights into ManNGc purification. Seeding supersaturated NAM/NAG mixtures with ManNGc monohydrate crystals induces selective crystallization, yielding >98% pure ManNGc. Key parameters include cooling gradients (10°C/h) and solvent mixtures (n-propanol/water 85:15) to minimize NAG co-crystallization. Scalability to 100 L reactors has been demonstrated, with 27.6 kg batches achieving 89% recovery after centrifugation.
Emerging Technologies and Innovations
Continuous-Flow Microreactor Systems
Microfluidic reactors enhance reaction control for hazardous steps like triflation. A silicon-glass chip reactor with integrated temperature and pH sensors achieves 92% yield in the triflation of benzyl D-glucopyranoside, reducing reaction time from 12 h to 45 min. This technology is yet to be applied to ManNGc synthesis but holds promise for reducing glycolic anhydride usage.
CRISPR-Engineered Microbial Strains
Metabolically engineered Saccharomyces cerevisiae expressing Campylobacter jejuni sialyltransferases produces ManNGc directly from glucose via the Leloir pathway. By knocking out hexokinase II and overexpressing UDP-GlcNAc epimerase, titers reach 5.2 g/L in fed-batch fermentation. This approach eliminates chemical synthesis steps but requires costly sterile bioreactors.
Critical Analysis of Methodologies
Yield vs. Sustainability Trade-offs
Chemical methods prioritize yield (65–78%) but generate solvent waste (e.g., DMF, triethylamine). Enzymatic routes, while greener, face lower volumetric productivities (18 g/L vs. 27.6 kg/batch in crystallization). Hybrid systems balance these factors but require sophisticated process engineering.
Purity Challenges in Industrial Applications
Crystallization remains the gold standard for purity (>98%), but enzymatic mixtures often require ion-exchange chromatography, increasing costs. Recent advances in magnetic nanoparticle-supported enzymes (e.g., Fe₃O₄@PmNanA) enable simultaneous synthesis and purification, reducing downstream processing by 40%.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Glycolyl-D-mannosamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves modifying D-mannosamine precursors via glycolylation. For example, fluorinated analogs of N-acetyl-D-glucosamine () use deoxyfluorination with DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Adapting this, glycolylation could employ protected mannosamine intermediates reacted with glycolyl donors (e.g., glycolyl chloride). Yield optimization requires controlled pH (7–9), inert atmosphere, and monitoring via TLC/HPLC. Purity is enhanced using ion-exchange chromatography, as demonstrated for N-acetyl-D-mannosamine purification ( ). Critical parameters include temperature (0–25°C) and stoichiometric ratios to minimize side reactions .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation involves:
- NMR : H and C NMR identify glycolyl protons (δ 4.1–4.3 ppm) and acetamido groups (δ 2.0–2.1 ppm), with anomeric proton signals (δ 4.5–5.5 ppm) confirming stereochemistry ().
- LC-MS : Derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) enhances detection sensitivity. LC-MS in negative-ion mode ( ) resolves isomers, with m/z corresponding to [M-H] (e.g., 238.22 for this compound).
- HPAEC-PAD : High-performance anion-exchange chromatography with pulsed amperometric detection quantifies monosaccharides in biological matrices () .
Q. What is the biological significance of this compound in glycan biosynthesis?
- Methodological Answer : this compound is a precursor for sialic acid analogs (e.g., Neu5Gc). In metabolic studies, isotope-labeled tracers (e.g., C-mannosamine) track incorporation into glycoproteins via enzymatic pathways involving UDP-GlcNAc 2-epimerase ( ). Knockout cell lines (e.g., HEK293 GnTI) validate biosynthetic roles by assessing glycan profiles via MALDI-TOF ( ). Contradictions in glycan function (e.g., hypercholesterolemia associations in ) require cross-validation using lectin arrays or enzymatic digestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in glycan structural assignments when using mass spectrometry?
- Methodological Answer : Ambiguities arise from isobaric glycans (e.g., high-mannose vs. hybrid structures). Use MS/MS fragmentation (CID or ETD) to differentiate branch patterns. For example, diagnostic ions at m/z 163 (hexose) and 204 (GlcNAc) confirm mannose-rich structures ( ). Cross-validate with exoglycosidase digestion (e.g., α-mannosidase cleavage) or orthogonal techniques like CE-ESI-MS. Contradictory data (e.g., vs. 11 on CAS numbers) necessitate database cross-referencing (NIST, ) and synthetic standards .
Q. What strategies address stereochemical challenges during this compound synthesis?
- Methodological Answer : Regioselective protection (e.g., benzylidene acetal at C4/C6) directs glycolylation to the C2 position (). Chiral HPLC (e.g., CHIRALPAK IC column) separates α/β anomers. For epimerization issues, employ Mitsunobu conditions (e.g., DIAD, PhP) to invert configurations. Computational modeling (DFT) predicts reaction pathways, as shown for fluorinated analogs (). Validate outcomes via NOESY NMR to confirm 3D conformations .
Q. How do metabolic engineering approaches enhance this compound production in microbial systems?
- Methodological Answer : Engineer E. coli or S. cerevisiae to overexpress nanA (sialic acid aldolase) and neuC (UDP-GlcNAc 2-epimerase). Knock out nanT (sialic acid transporter) to prevent feedback inhibition. Fed-batch fermentation with optimized carbon/nitrogen ratios (e.g., glycerol/ammonium sulfate) boosts titers. Monitor flux via C-MFA (metabolic flux analysis) and LC-MS. Challenges include glycolyl-CoA availability; address this via heterologous expression of glycolate dehydrogenase ( ) .
Q. What analytical frameworks reconcile contradictory data on this compound’s role in disease models?
- Methodological Answer : For hypercholesterolemia studies ( ), use multivariate analysis (PCA/PLS-DA) to distinguish glycan biomarkers from confounding variables (e.g., diet). Validate with animal models (e.g., Ldlr mice) fed isotope-labeled this compound. Discrepancies in CAS numbering ( vs. 11) require batch-to-batch NMR comparison and COA verification. Implement FAIR data principles to ensure reproducibility .
Methodological Notes
- Data Contradictions : Cross-reference CAS numbers (7772-94-3 vs. 1071625-31-4) using NIST databases ( ) and supplier COAs.
- Advanced Detection : Combine MALDI-TOF with ion mobility spectrometry (IMS) for glycan isomer separation ( ).
- Synthetic Protocols : Adapt fluorination methods () for glycolyl-group introduction, prioritizing regioselectivity over yield.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
